molecular formula C17H14FN3O4 B2758892 8-(3-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 848289-92-9

8-(3-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2758892
CAS No.: 848289-92-9
M. Wt: 343.314
InChI Key: JHWAAORXPYAASI-UHFFFAOYSA-N
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Description

8-(3-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C17H14FN3O4 and its molecular weight is 343.314. The purity is usually 95%.
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Biological Activity

The compound 8-(3-Fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione (CAS No. 848289-92-9) is a synthetic organic molecule with a complex structure and potential biological applications. Its molecular formula is C17H14FN3O4C_{17}H_{14}FN_3O_4 with a molecular weight of approximately 343.31 g/mol. This compound has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic effects.

The biological activity of this compound primarily stems from its interactions with biological targets at the molecular level. The presence of the triazatricyclo structure suggests potential interactions with nucleic acids or proteins, which could lead to modulation of biological pathways such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It may act as an antagonist or agonist for certain receptors due to its structural similarities to known ligands.

Anticancer Properties

Recent studies have indicated that compounds with similar triazine structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:

  • In vitro Studies: Research has shown that derivatives of triazines can significantly reduce cell viability in various cancer cell lines (e.g., breast and lung cancer) through mechanisms involving cell cycle arrest and apoptosis induction.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)12Cell cycle arrest
HeLa (Cervical)10DNA damage response activation

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Preliminary screening has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent:

  • Bacterial Strains Tested:
    • Staphylococcus aureus
    • Escherichia coli
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry explored the effects of triazine derivatives on cancer cell lines. The results indicated that the compound induced significant apoptosis in MCF-7 cells with an IC50 value of 15 µM.
  • Antimicrobial Efficacy :
    • Research conducted by Pharmaceutical Biology assessed the antimicrobial properties of various triazine compounds, including the target compound. The study found that it inhibited the growth of Staphylococcus aureus at a concentration of 32 µg/mL.

Properties

IUPAC Name

8-(3-fluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c1-20-14-13(15(22)21(2)17(20)24)11(8-4-3-5-9(18)6-8)12-10(19-14)7-25-16(12)23/h3-6,11,19H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWAAORXPYAASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=CC=C4)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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